

Toxicological Profile of Cinnamyl Valerate: A Technical Guide

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Compound of Interest

Compound Name: Cinnamyl valerate

Cat. No.: B077708

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of **cinnamyl valerate**, compiled from available scientific literature and safety data. The information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical or safety advice.

Executive Summary

Cinnamyl valerate is an ester used in the flavor and fragrance industry.[1] While specific toxicological data for **cinnamyl valerate** is limited, a profile can be constructed by examining data from structurally related cinnamyl derivatives, such as cinnamyl alcohol, cinnamaldehyde, and other cinnamyl esters. This approach, known as read-across, is a scientifically accepted method for assessing the safety of data-poor chemicals.

Based on available information for related compounds, **cinnamyl valerate** is expected to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact.[2][3] The primary toxicological concern for many cinnamyl derivatives is skin sensitization, and therefore, **cinnamyl valerate** should be handled with appropriate care to avoid dermal exposure.[1] Genotoxicity is not expected, based on data from similar cinnamyl esters.[4][5]

This guide provides a detailed summary of the available toxicological data for structurally related compounds, outlines the experimental protocols for key toxicological endpoints, and presents visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Pentanoic acid, 3-phenyl-2-propenyl ester	[6]
Synonyms	Cinnamyl pentanoate	
CAS Number	10482-65-2	[6]
Molecular Formula	C ₁₄ H ₁₈ O ₂	[7]
Molecular Weight	218.29 g/mol	
Appearance	Not specified, likely a liquid	
Odor	Sweet, balsamic, fruity	[1]
Flash Point	131.67 °C (269.00 °F) (Closed Cup)	[6]

Toxicological Data Summary (Read-Across Approach)

The following tables summarize the toxicological data for compounds structurally related to **cinnamyl valerate**. This data is used to infer the likely toxicological properties of **cinnamyl valerate**.

Acute Toxicity

Compound	Test	Species	Route	LD ₅₀	Reference
Cinnamaldehyde	LD ₅₀	Rat	Oral	2220 mg/kg	[8]
Cinnamaldehyde	LD ₅₀	Guinea Pig	Oral	1160 mg/kg	[8]
Cinnamyl Alcohol	LD ₅₀	Rat	Oral	2000 mg/kg	
Cinnamyl Acetate	LD ₅₀	Rat	Oral	3300 mg/kg	

No specific LD₅₀ data was found for **cinnamyl valerate**.

Skin and Eye Irritation

Compound	Test	Species	Result	Reference
Cinnamyl Isovalerate	Skin Irritation	Not Specified	Causes skin irritation	[2]
Cinnamyl Isovalerate	Eye Irritation	Not Specified	Causes serious eye irritation	[2]
Cinnamyl Alcohol	Skin Irritation	Human	Not generally an irritant at lower exposures	[9]

Skin Sensitization

Compound	Test	Species	Result	Reference
Cinnamyl Acetate	Human Maximization Test	Human	Not a sensitizer at 5%	[4]
Cinnamyl Alcohol	-	Human	Frequent contact allergen	[10]
Cinnamaldehyde	-	Human	Strong contact sensitizer	[8]
3-Phenyl-1-propanol	Patch Test	Human	Reactions observed in fragrance-sensitive patients at 5%	[9]

Genotoxicity

Compound	Test	Result	Reference
Cinnamyl Acetate	Ames Test	Negative	[4]
Cinnamyl Acetate	In vitro Micronucleus Test	Negative	[4]
Cinnamyl Cinnamate	Ames Test	Negative	[5]
Cinnamyl Cinnamate	In vitro Micronucleus Test	Negative	[5]
Cinnamaldehyde	Ames Test	Positive	[8]
Cinnamaldehyde	In vivo Genotoxicity	No significant potential	[8]

Repeated Dose Toxicity

Compound	Study Duration	Species	Route	NOAEL	Reference
Cinnamyl Acetate	28-day	Rat	Gavage	600 mg/kg/day	[4]
Cinnamyl Phenylpropyl Materials	-	-	Oral/Dermal	No significant toxicity in repeat dose studies	[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies.

Acute Dermal Toxicity (as per OECD Guideline 402)

This test is designed to determine the adverse effects of a single dermal application of a substance.[\[11\]](#)

- **Animal Selection:** Young adult albino rabbits, rats, or guinea pigs are typically used.[\[12\]](#) At least five animals of the same sex are used for each dose level.[\[12\]](#)
- **Preparation:** The day before the test, the fur is removed from the dorsal area of the animals. Care is taken to avoid abrading the skin.[\[13\]](#)
- **Dose Administration:** The test substance is applied uniformly over an area of at least 10% of the total body surface area. The substance is held in contact with the skin using a porous gauze dressing for 24 hours.[\[13\]](#)
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[11\]](#)
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.[\[12\]](#)

Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is a mouse model used to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the local lymph nodes.[\[14\]](#)

- **Animal Selection:** Female CBA/J mice are commonly used.
- **Dose Administration:** The test substance is applied to the dorsal surface of each ear for three consecutive days.[\[14\]](#)
- **Proliferation Measurement:** On day 6, mice are injected intravenously with ^3H -methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- **Sample Processing:** A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β -scintillation counting.
- **Calculation:** The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 .[\[14\]](#)

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical compound.[\[15\]](#)[\[16\]](#)

- **Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.[\[15\]](#)[\[16\]](#)
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[\[17\]](#)
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.[\[18\]](#)

- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.[\[16\]](#)
- **Incubation and Scoring:** The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can grow and form colonies.[\[17\]](#) The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[15\]](#)

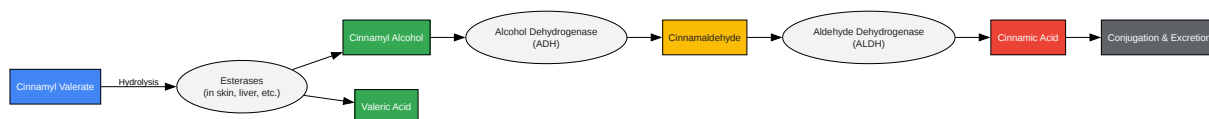
In Vitro Micronucleus Assay (as per OECD Guideline 487)

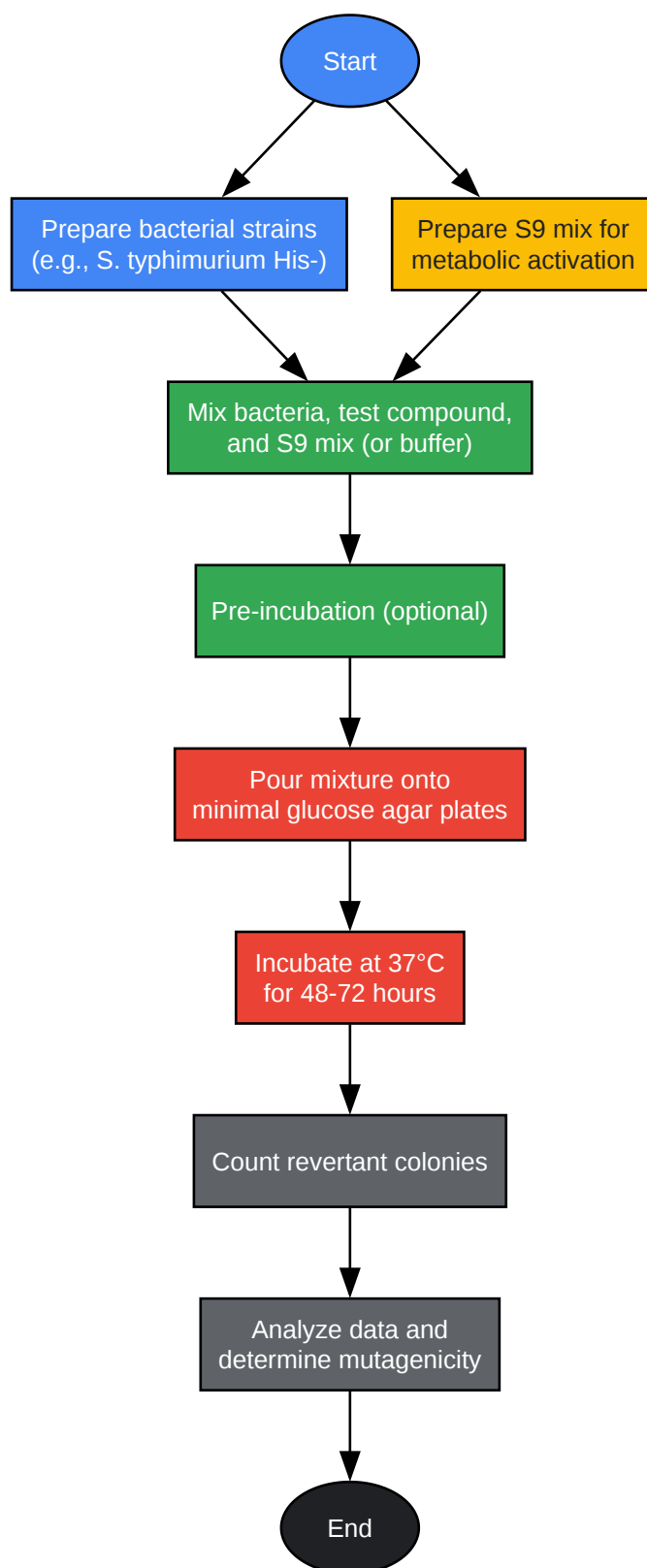
This assay is used to detect the potential of a substance to induce chromosomal damage.[\[19\]](#)
[\[20\]](#)[\[21\]](#)

- **Cell Culture:** Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation (S9).[\[22\]](#)
- **Cytokinesis Block:** Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[\[19\]](#)[\[20\]](#)
- **Harvesting and Staining:** After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain.[\[22\]](#)
- **Scoring:** The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[\[22\]](#) At least 2000 binucleated cells per concentration are scored.[\[20\]](#) A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
[\[22\]](#)

Visualizations

Generalized Metabolic Pathway of Cinnamyl Esters





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